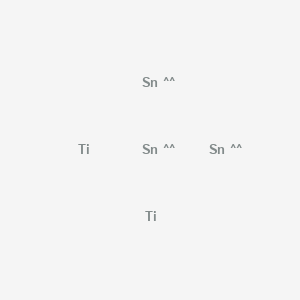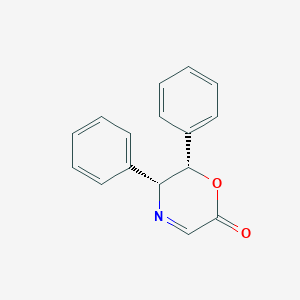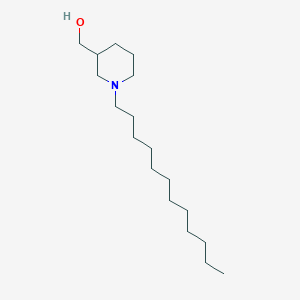
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- is an organic compound with the molecular formula C13H11NO This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an ethynyl group and a propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- typically involves the reaction of 2-ethynylaniline with acetic anhydride and propenyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the acetic anhydride, followed by the substitution of the bromide group with the propenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the acetamide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(2-ethynylphenyl)-: Lacks the propenyl group.
Acetamide, N-(2-propenyl)-: Lacks the ethynyl group.
N-(2-ethynylphenyl)acetamide: Similar structure but different substitution pattern.
Uniqueness
Acetamide, N-(2-ethynylphenyl)-N-2-propenyl- is unique due to the presence of both ethynyl and propenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
382156-92-5 |
|---|---|
Fórmula molecular |
C13H13NO |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
N-(2-ethynylphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C13H13NO/c1-4-10-14(11(3)15)13-9-7-6-8-12(13)5-2/h2,4,6-9H,1,10H2,3H3 |
Clave InChI |
IKQXUCAYAVNKSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(CC=C)C1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)

![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)


